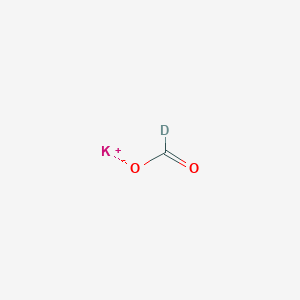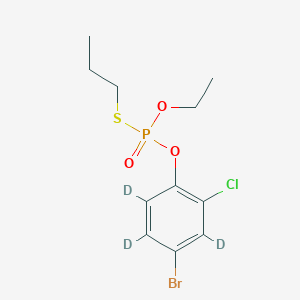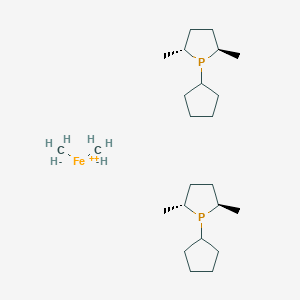
(E)-1-Pentene-1,2-diboronic acid bis(pinacol) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-Pentene-1,2-diboronic acid bis(pinacol) ester is an alkenyl boronate ester that is utilized in various organic synthesis reactions. This compound is known for its stability in air and chromatography, making it a valuable reagent in synthetic chemistry .
準備方法
Synthetic Routes and Reaction Conditions
(E)-1-Pentene-1,2-diboronic acid bis(pinacol) ester can be synthesized through the reaction of 1-pentene with bis(pinacolato)diboron in the presence of a suitable catalyst. The reaction typically requires a transition metal catalyst such as palladium or ruthenium and is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar catalytic processes as in laboratory settings. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency in industrial production.
化学反応の分析
Types of Reactions
(E)-1-Pentene-1,2-diboronic acid bis(pinacol) ester undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling Reaction: This reaction involves the coupling of the boronate ester with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronate ester can be oxidized to form alcohols or other oxygen-containing functional groups.
Reduction: Reduction reactions can convert the boronate ester into alkanes or other reduced forms.
Substitution: The boronate ester can participate in substitution reactions where the boron atoms are replaced by other functional groups.
Common Reagents and Conditions
Catalysts: Palladium, ruthenium, and other transition metals.
Solvents: Tetrahydrofuran (THF), toluene, and other organic solvents.
Conditions: Inert atmosphere (e.g., nitrogen or argon), moderate to high temperatures, and specific pH conditions depending on the reaction.
Major Products Formed
γ-Boryl Substituted Homoallylic Alcohols: Formed via Ru-catalyzed double bond transposition reaction with aromatic aldehydes.
Alkenes and Alkanes: Formed through reduction reactions.
Aryl and Vinyl Compounds: Formed through Suzuki-Miyaura cross-coupling reactions.
科学的研究の応用
(E)-1-Pentene-1,2-diboronic acid bis(pinacol) ester has a wide range of applications in scientific research:
Chemistry: Used as a reactant in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Biology: Employed in the development of boron-containing compounds for biological studies and potential therapeutic applications.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
作用機序
The mechanism of action of (E)-1-Pentene-1,2-diboronic acid bis(pinacol) ester involves its ability to form stable boron-carbon bonds, which are crucial in various organic synthesis reactions. The compound acts as a nucleophile in cross-coupling reactions, where the boron atoms facilitate the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
類似化合物との比較
(E)-1-Pentene-1,2-diboronic acid bis(pinacol) ester can be compared with other boronate esters such as:
- Phenylboronic Acid Pinacol Ester
- Vinylboronic Acid Pinacol Ester
- Allylboronic Acid Pinacol Ester
Uniqueness
The uniqueness of this compound lies in its stability and versatility in various synthetic applications. Unlike some other boronate esters, it is air-stable and can be easily purified, making it a preferred choice for many organic synthesis reactions .
特性
分子式 |
C17H32B2O4 |
|---|---|
分子量 |
322.1 g/mol |
IUPAC名 |
4,4,5,5-tetramethyl-2-[(E)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-1-en-2-yl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C17H32B2O4/c1-10-11-13(19-22-16(6,7)17(8,9)23-19)12-18-20-14(2,3)15(4,5)21-18/h12H,10-11H2,1-9H3/b13-12- |
InChIキー |
MXQDNQSRLNMUOP-SEYXRHQNSA-N |
異性体SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C(\B2OC(C(O2)(C)C)(C)C)/CCC |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C(B2OC(C(O2)(C)C)(C)C)CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[(3R,3aS,5S,6S,7aR)-3a,6-dihydroxy-7a-methyl-3-propan-2-yl-2,3,4,5,6,7-hexahydro-1H-inden-5-yl]ethanone](/img/structure/B12060776.png)
![7,18-Bis[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B12060786.png)









